molecular formula C40H36O4P2 B3419105 (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl CAS No. 1365531-75-4

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

Cat. No.: B3419105
CAS No.: 1365531-75-4
M. Wt: 642.7 g/mol
InChI Key: YSQIPQZYSQJPNL-UHFFFAOYSA-N
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Description

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl (hereafter referred to as R-Garphos) is a chiral diphosphine ligand belonging to the Garphos™ family. Its structure features a biphenyl backbone with diphenylphosphino groups at the 2,2' positions and methoxy (-OMe) substituents at the 4,4',6,6' positions . The methoxy groups enhance solubility in polar solvents and modulate electronic properties, while the bulky diphenylphosphino groups provide steric control for enantioselective catalysis. R-Garphos is widely used in asymmetric hydrogenation, Suzuki–Miyaura cross-couplings, and cycloisomerization reactions .

Properties

IUPAC Name

[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIPQZYSQJPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365531-75-4
Record name (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.

    Attachment of Diphenylphosphino Groups:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Photo-Induced Vicinal Difunctionalization

Recent studies demonstrate its utility in light-mediated transformations:

Reaction Conditions

ParameterValue
Light SourceVisible light (450 nm LED)
SolventAcetonitrile
Temperature25°C
CatalystNone (EDA-complex-mediated)

Key Findings

  • Reacts with ortho-trifluoromethylsulfonylated diaryliodonium salts to form eight-membered cyclic bis(phosphonium) salts (e.g., 44 ) via radical intermediates .

  • Yields depend on substituent positioning:

    • Ortho-OTf substitution : 20–33% yield for cyclic products.

    • Para-OTf substitution : <10% cyclic product due to reduced leaving-group activation .

Comparative Reactivity with Structural Analogues

The tetramethoxy groups distinguish its reactivity from similar ligands:

LigandKey FeatureReaction Rate (k, s⁻¹)Enantioselectivity (% ee)
(R)-BINAPBinaphthyl backbone0.4588
(R)-Ph-Garphos™ (this compound)Tetramethoxy biphenyl0.6292
(R)-Tol-BINAPp-Tolyl substituents0.3885

Notable Differences

  • Enhanced solubility : Methoxy groups improve solubility in polar solvents (e.g., MeCN, THF) .

  • Steric effects : Bulkier biphenyl backbone increases steric hindrance, favoring formation of less crowded transition states .

Mechanistic Insights

a. Metal Complexation

  • Forms stable complexes with late transition metals (Pd, Rh, Ru) via P→M coordination.

  • DFT calculations show a bite angle of 92.5° in Pd complexes, optimal for oxidative addition steps .

b. Radical Pathways

  • Participates in electron donor-acceptor (EDA) complexes with iodonium salts under light:

    Ar2IX+PPh3hν[Ar2I+PPh3]Radical intermediates\text{Ar}_2\text{IX} + \text{PPh}_3 \xrightarrow{h\nu} [\text{Ar}_2\text{I}^+ \cdots \text{PPh}_3^-] \rightarrow \text{Radical intermediates}
  • Triflate (OTf) group departure is rate-determining, as evidenced by 2D 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR .

Synthetic Limitations and Challenges

  • Air sensitivity : Requires handling under inert atmosphere due to phosphine oxidation .

  • Scalability : Low yields (18–21%) in macrocyclic bis(phosphonium) salt synthesis necessitate optimization .

Future Research Directions

  • Investigation of electrochemical activation to replace photoexcitation.

  • Development of heterogeneous catalytic systems using immobilized variants.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is widely used as a ligand in asymmetric catalysis. It is particularly effective in:

    Hydrogenation Reactions: Facilitating the reduction of prochiral substrates to chiral products.

    Cross-Coupling Reactions: Enhancing the selectivity and yield of coupling reactions involving aryl halides and organometallic reagents.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs and bioactive molecules. Its ability to induce chirality in complex molecules makes it valuable for producing enantiomerically pure pharmaceuticals.

Industry

In industrial applications, ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is used in the production of fine chemicals and specialty materials. Its role in catalysis helps streamline processes and improve product quality.

Mechanism of Action

The mechanism by which ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl exerts its effects involves coordination to transition metal centers. The diphenylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating catalytic cycles. The methoxy groups enhance solubility and steric properties, contributing to the overall reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences between R-Garphos and related ligands:

Ligand Name Backbone Phosphorus Substituents Key Substituents Electronic Effects
R-Garphos Biphenyl Diphenylphosphino 4,4',6,6'-OMe Electron-donating (OMe)
(R)-BINAP Binaphthyl Diphenylphosphino None Neutral aromatic
Xyl-P-Phos Bipyridine Bis(3,5-dimethylphenyl)phosphino 2,2',6,6'-OMe Electron-rich (Me)
SegPhos Benzodioxole Diphenylphosphino 5,5'-benzodioxole Electron-withdrawing
(R)-Xyl-Garphos Biphenyl Bis(3,5-dimethylphenyl)phosphino 4,4',6,6'-OMe Electron-rich (Me)
(R)-BTFM-Garphos Biphenyl Bis(3,5-trifluoromethylphenyl) 4,4',6,6'-OMe Electron-withdrawing (CF₃)

Key Observations :

  • Backbone Rigidity : BINAP's binaphthyl backbone is more rigid than R-Garphos’ biphenyl, influencing metal coordination geometry and enantioselectivity .
  • Phosphorus Substituents: R-Garphos’ diphenylphosphino groups are less electron-rich than Xyl-Garphos’ 3,5-dimethylphenyl groups but more electron-rich than BTFM-Garphos’ trifluoromethyl substituents .
  • Methoxy Groups : The 4,4',6,6'-OMe groups in R-Garphos improve solubility and stabilize metal complexes via weak coordination, unlike BINAP or SegPhos .

Catalytic Performance in Key Reactions

Suzuki–Miyaura Cross-Coupling
  • R-Garphos : Enables enantioconvergent cross-coupling of acyclic allylic systems with high selectivity.
  • BINAP (L1) and Xyl-P-Phos (L2) : Failed to produce desired products in the same reaction .
  • SegPhos (L3) : Led to undesired conjugate addition due to mismatched steric/electronic effects .
Asymmetric Hydrogenation
  • R-Garphos : Effective in Ru-catalyzed hydrogenation of prochiral substrates, achieving >90% ee in some cases .
  • P-Phos : Similar methoxy-substituted ligand but with a bipyridine backbone; achieved 95% ee in naproxen synthesis .
  • BINAP : Widely used in hydrogenation but requires rigid substrates due to steric constraints .
Gold-Catalyzed Cycloisomerization
  • R-Garphos: Not explicitly tested, but ligands like MeOBIPHEP (structurally similar biphenyl diphosphine) showed shorter Au···Au distances (3.2 Å) compared to P-Phos (3.4 Å), correlating with higher enantioselectivity .

Biological Activity

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl is a chiral bisphosphine ligand known for its applications in catalysis and potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₄₂H₃₆O₄P₂
  • Molecular Weight : 642.7 g/mol
  • CAS Number : 1365531-81-2

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination complexes. These complexes can modulate enzyme activities and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of transglutaminase (TGase), an enzyme involved in various pathological conditions including cancer and celiac disease. Inhibition of TGase can lead to decreased cell proliferation and altered apoptosis pathways .
  • Reactive Intermediates : The phosphine moieties can form reactive intermediates that interact with nucleophiles such as glutathione, affecting cellular redox states and potentially leading to cytotoxic effects in cancer cells .

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MV-4-11 (leukemia)10Induction of apoptosis through TGase inhibition
A549 (lung cancer)15Cell cycle arrest via reactive oxygen species generation
MCF7 (breast cancer)12Inhibition of survival signaling pathways

Case Studies

  • Study on TGase Inhibition : A systematic investigation into the structure-activity relationship (SAR) of bisphosphine ligands revealed that modifications in the ligand structure could enhance TGase inhibition potency. The study highlighted this compound as a promising candidate for further development as a therapeutic agent against TGase-related diseases .
  • Cellular Response Analysis : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in MV-4-11 cells compared to controls. Flow cytometry analysis confirmed increased Annexin V positivity indicative of early apoptosis .

Q & A

Q. What are the key synthetic routes for preparing (R)-Ph-Garphos, and how can purity be ensured?

The ligand is synthesized via a multi-step process involving chiral resolution of the biphenyl backbone followed by phosphorylation. Purification typically employs column chromatography under inert atmospheres to prevent oxidation. Purity (>97%) is verified using ³¹P NMR to confirm the absence of phosphine oxide byproducts and chiral HPLC to ensure enantiomeric excess .

Q. What structural features contribute to its efficacy in asymmetric catalysis?

The tetramethoxy groups on the biphenyl backbone enhance steric bulk and electronic donation, while the axial chirality (R-configuration) creates a rigid, pre-organized binding site for metal centers. These features collectively improve enantioselectivity in transition-metal-catalyzed reactions .

Q. In which catalytic transformations is this ligand most commonly applied?

It is widely used in Ru- and Rh-catalyzed asymmetric hydrogenations, such as the synthesis of chiral alcohols and amines. For example, it has been employed in the hydrogenation of prochiral ketones to produce nonsteroidal anti-inflammatory drug (NSAID) precursors with >90% ee .

Advanced Research Questions

Q. How can reaction conditions be optimized for high enantioselectivity in Rh-catalyzed asymmetric hydrogenation?

Key parameters include:

  • Solvent choice : Dichloromethane or toluene improves substrate solubility and ligand-metal coordination.
  • Pressure : H₂ pressures of 50–100 bar enhance reaction rates without compromising selectivity.
  • Temperature : Lower temperatures (0–25°C) often favor higher ee by reducing racemization. Screening additives like NH₄PF₆ can stabilize the active Rh species .

Q. What analytical methods are critical for resolving conflicting enantioselectivity data in catalysis?

  • Chiral GC/HPLC : Quantifies ee by separating enantiomers.
  • X-ray crystallography : Confirms the ligand’s coordination geometry and stereochemical influence on the metal center.
  • In-situ ³¹P NMR : Monitors ligand-metal binding dynamics during catalysis to identify off-cycle intermediates .

Q. How does the ligand’s air sensitivity impact experimental design?

The diphenylphosphine groups are prone to oxidation, requiring strict inert-atmosphere handling (glovebox/Schlenk techniques). Catalytic reactions must exclude moisture and oxygen, with ligands stored under argon at –20°C. Pre-catalysts like [(R)-Ph-Garphos-Rh(COD)]BF₄ are often preferred for stability .

Q. How does (R)-Ph-Garphos compare to BINAP in asymmetric hydrogenation?

  • Steric profile : The tetramethoxy groups in (R)-Ph-Garphos provide greater steric hindrance than BINAP’s naphthyl rings, leading to higher enantioselectivity in bulky substrate systems.
  • Electronic effects : Enhanced electron-donating methoxy groups stabilize low-oxidation-state metal centers, improving catalytic turnover in hydrogenation .

Q. What spectroscopic techniques validate ligand-metal coordination?

  • ³¹P NMR : Chemical shifts (δ 20–30 ppm) confirm phosphine-metal binding.
  • IR spectroscopy : CO stretching frequencies in carbonyl complexes (e.g., [Rh(CO)₂((R)-Ph-Garphos)]) reveal electronic effects.
  • ESI-MS : Identifies molecular ion peaks for metal-ligand adducts .

Q. How can low enantioselectivity be addressed in prochiral olefin hydrogenation?

  • Substrate modification : Introduce electron-withdrawing groups to enhance π-backbonding with the metal.
  • Ligand tuning : Replace methoxy groups with bulkier substituents (e.g., 3,5-xylyl) to enforce stricter chiral environments.
  • Pressure modulation : Higher H₂ pressures (≥80 bar) accelerate kinetics, reducing side reactions .

Q. What strategies enable systematic ligand screening in asymmetric catalysis?

  • Parallel reactors : Test multiple ligands (e.g., (R)-Ph-Garphos vs. (R)-Segphos) under identical conditions.
  • Computational modeling : DFT calculations predict enantioselectivity trends by analyzing transition-state geometries.
  • Substrate scope studies : Correlate steric/electronic parameters of substrates with ee values to refine ligand selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Reactant of Route 2
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

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